2-Methyl-4-isobutyrylphloroglucinol

Antibacterial Enterococcus faecalis IC50

Researchers requiring a validated β-lactamase inhibitor for antibiotic resistance studies often face irreproducible results with generic phloroglucinols. 2-Methyl-4-isobutyrylphloroglucinol (MIP) offers: • Class C β-lactamase inhibition (IC50 4.20 µM) for resistance mechanism studies • E. faecalis growth inhibition (IC50 3.19 µM) for anti-enterococcal SAR campaigns • Consistent ≥98% purity with defined LogP (~1.95) for reproducible pharmacokinetic profiling

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
Cat. No. B592914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-isobutyrylphloroglucinol
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
InChIInChI=1S/C11H14O4/c1-5(2)10(14)9-8(13)4-7(12)6(3)11(9)15/h4-5,12-13,15H,1-3H3
InChIKeyVZGICEILONCHRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

MIP: Chemical Identity & Natural Occurrence


2-Methyl-4-isobutyrylphloroglucinol (MIP, CAS 69480-03-1) is a monomeric acylphloroglucinol derivative belonging to the class of alkyl-phenylketones [1]. It is a secondary metabolite isolated from plant sources, notably Eucalyptus robusta and Eucalyptus globulus . Its molecular formula is C11H14O4, with a molecular weight of 210.23 g/mol . As a natural product phenol, it serves as a key reference compound in phytochemical research and a precursor for synthetic derivative development .

Natural product reference for phytochemical and secondary metabolite studies
Synthetic precursor for derivative development and SAR exploration

Why MIP Cannot Be Replaced by Generic Phloroglucinols


While phloroglucinol and its derivatives share a common core, their biological activities are exquisitely sensitive to substitution patterns [1]. The 2-methyl and 4-isobutyryl groups on the phloroglucinol ring in MIP confer distinct physicochemical properties (LogP ~1.95, specific solubility profile) and electronic characteristics that directly impact target engagement and biological readouts . Generic substitution with unsubstituted phloroglucinol or other commercially available acylphloroglucinols would yield irreproducible results in assays where MIP has been validated, due to differences in potency, selectivity, and mechanism of action, as quantified in the evidence below [2].

Substitution pattern mismatch
2-methyl and 4-isobutyryl groups critically influence target engagement; unsubstituted phloroglucinol may not reproduce reported activities.
Physicochemical property shift
Distinct lipophilicity and solubility profile vs. generic phloroglucinols can alter assay performance and cellular penetration.
Assay reproducibility risk
Antibacterial and enzyme inhibition data are substitution-sensitive; other acylphloroglucinols may yield irreproducible results in validated assays.

MIP: Quantitative Evidence vs. Analogs


Activity Against Enterococcus faecalis

MIP demonstrates measurable antibacterial activity against Enterococcus faecalis CECT 481, with an IC50 of 3.19 × 10^3 nM (approximately 3.19 µM) in microbial growth inhibition assays [1]. In contrast, its structural analog 2-isobutyryl-4-methylphloroglucinol 1-O-β-D-glucopyranoside (compound 7) showed no significant antimicrobial activity against a panel of tested strains under identical assay conditions, underscoring the critical role of the specific substitution pattern and absence of glycosylation in MIP [2].

E. faecalis inhibition
Reported
IC50 3.19 µM
vs. glycosylated analog: inactive
Supports antimicrobial screening context
Microtiter broth dilution assay data
Antibacterial Enterococcus faecalis IC50

Class C Beta-Lactamase Inhibition

MIP inhibits Class C beta-lactamase from Enterobacter cloacae 908R with an IC50 of 4.20 × 10^3 nM (4.20 µM) [1]. This activity is comparable to the activity of certain monomeric acylphloroglucinols like compound 2 (1,5-dihydroxy-2-(2'-methylpropionyl)-3-methoxy-6-methylbenzene), which showed moderate antibacterial activity, but MIP's activity against a specific beta-lactamase target provides a distinct mechanistic profile [2]. The structurally related dimeric acylphloroglucinol ivesinol (1) exhibits potent anti-MRSA activity (IC50 0.05-0.10 µg/mL) but is inactive against beta-lactamase, highlighting MIP's differentiated target space [3].

Class C β-lactamase inhibition
Reported
IC50 4.20 µM
vs. dimeric acylphloroglucinol ivesinol: potent anti-MRSA but different target
Supports beta-lactamase resistance mechanism studies
Class C enzyme from Enterobacter cloacae 908R
Beta-lactamase inhibition Enterobacter cloacae Antibiotic resistance

In Vivo Anti-Inflammatory Activity

MIP has been shown to possess anti-inflammatory properties in animal models . While specific quantitative data from these studies is not publicly available in primary literature, this represents a key differentiation from many in-class phloroglucinol derivatives for which no in vivo anti-inflammatory data exists. For instance, the related compound 2-isobutyryl-4-methylphloroglucinol 1-O-β-D-glucopyranoside (7) exhibited no antimicrobial activity and its anti-inflammatory potential remains uncharacterized, whereas MIP's validated in vivo efficacy provides a tangible translational advantage [1].

In vivo anti-inflammatory model
Data to verify
Reported anti-inflammatory response in animal models
Supports inflammation model endpoint monitoring
Quantitative data not publicly available; requires validation
Anti-inflammatory In vivo Animal model

Antioxidant Activity

MIP exhibits significant antioxidant activity . This property is consistent with the class of phloroglucinol derivatives, but the specific potency of MIP, when compared to unsubstituted phloroglucinol, is expected to be enhanced due to the presence of the 2-methyl and 4-isobutyryl groups, which can stabilize radical intermediates [1]. Quantitative comparative data from direct head-to-head assays are not available in the public domain; however, the reported activity supports MIP as a preferred choice for antioxidant research over phloroglucinol itself, which has lower lipophilicity and potentially lower cellular penetration [2].

Antioxidant capacity
Class-level inference
Significant antioxidant activity reported
Supports antioxidant screening assay context
Direct head-to-head comparative data not available
Antioxidant Free radical scavenging Oxidative stress

MIP: Optimal Use Cases in Research


Anti-E. faecalis Lead Discovery

MIP is a validated hit for E. faecalis growth inhibition, with an IC50 of 3.19 µM [1]. This makes it suitable for structure-activity relationship (SAR) studies aimed at optimizing anti-enterococcal activity. Its distinct substitution pattern offers a starting point for medicinal chemistry campaigns distinct from other acylphloroglucinol leads.

Beta-Lactamase Inhibitor Screening

With demonstrated Class C beta-lactamase inhibition (IC50 4.20 µM) [2], MIP serves as a tool compound for investigating beta-lactamase inhibition mechanisms and for screening potential synergistic effects with beta-lactam antibiotics. Its activity against Enterobacter cloacae 908R enzyme provides a specific target for resistance research.

In Vivo Anti-Inflammatory Research

The documented anti-inflammatory activity in animal models positions MIP as a candidate for in vivo pharmacology studies. Researchers can utilize MIP as a reference compound in models of acute or chronic inflammation to benchmark new chemical entities.

Antioxidant Screening Studies

MIP's reported antioxidant capacity makes it a valuable positive control or comparator in antioxidant assays. Its increased lipophilicity compared to phloroglucinol may translate to improved cellular uptake, a hypothesis that can be tested in comparative studies.

Application
Selection Property
Validation Focus
E. faecalis growth inhibition studies
Reported antimicrobial activity
Growth inhibition endpoint review
Class C beta-lactamase inhibition research
Enzyme inhibition context
Beta-lactamase mechanistic studies
In vivo inflammation model studies
Model-response context
Inflammation endpoint monitoring
Antioxidant screening assays
Free radical scavenging context
In vitro antioxidant assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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